molecular formula C12H11Cl2N3O2 B2531433 ethyl 1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate CAS No. 338408-01-8

ethyl 1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B2531433
CAS No.: 338408-01-8
M. Wt: 300.14
InChI Key: SBISTGRFWMIONT-UHFFFAOYSA-N
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Description

Table 1: Structural Comparison of Select 1,2,4-Triazole Derivatives

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Structural Features
Ethyl 1H-1,2,3-triazole-4-carboxylate C~5~H~7~N~3~O~2~ Ethyl ester at C4 141.13 1,2,3-triazole isomerism
1-(3,4-Dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylate C~12~H~8~Cl~5~N~3~O~2~ Trichloromethyl at C5 403.50 Enhanced steric bulk at C5
1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid C~10~H~7~Cl~2~N~3~O~2~ Carboxylic acid at C3 272.08 Hydrogen-bonding capacity
Target Compound C~12~H~11~Cl~2~N~3~O~2~ Ethyl ester at C3, methyl at C5 300.14 Balanced lipophilicity and reactivity

Key Differences:

  • Substituent Positioning : Unlike 1,2,3-triazole isomers, the 1,2,4-triazole core in the target compound allows for distinct regiochemical interactions, particularly in metal-organic frameworks (MOFs).
  • Functional Group Effects : Replacing the carboxylic acid group with an ethyl ester enhances lipophilicity (logP ≈ 3.0 vs. 1.5 for the acid), as predicted by computational models.
  • Steric Profiles : The methyl group at C5 imposes less steric hindrance compared to bulkier substituents like trichloromethyl, facilitating synthetic modifications at adjacent positions.

Properties

IUPAC Name

ethyl 1-(3,5-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2/c1-3-19-12(18)11-15-7(2)17(16-11)10-5-8(13)4-9(14)6-10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBISTGRFWMIONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=N1)C)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 3,5-dichlorophenylhydrazine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the triazole ring. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives with different functional groups.

Scientific Research Applications

This compound has been studied for its antifungal and antimicrobial properties. The triazole moiety is particularly known for its ability to inhibit fungal cytochrome P450 enzymes, which are essential for sterol synthesis in fungi. This inhibition leads to the disruption of cell membrane integrity, making the compound a candidate for antifungal drug development.

Case Studies

  • Antifungal Activity :
    • A study demonstrated that derivatives of triazoles exhibit potent antifungal activity against various strains of fungi, including Candida and Aspergillus species. The presence of the dichlorophenyl group enhances the lipophilicity of the compound, improving its penetration into fungal cells .
  • Antimicrobial Properties :
    • Research has shown that triazole derivatives possess broad-spectrum antimicrobial activity. Ethyl 1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate was tested against gram-positive and gram-negative bacteria, showing effective inhibition of bacterial growth .

Applications in Agriculture

In agricultural research, this compound has potential applications as a fungicide due to its ability to inhibit fungal pathogens that affect crops. The efficacy of triazole compounds in controlling plant diseases has been well-documented, making them valuable in integrated pest management strategies.

Summary Table of Applications

Application AreaSpecific Use CasesNotes
Pharmaceuticals Antifungal agentsEffective against Candida and Aspergillus species .
Antimicrobial Research Broad-spectrum antimicrobial activityInhibits gram-positive and gram-negative bacteria .
Agriculture Fungicides for crop protectionPotential use in integrated pest management strategies.

Mechanism of Action

The mechanism of action of ethyl 1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit fungal enzymes essential for cell wall synthesis, resulting in antifungal activity .

Comparison with Similar Compounds

Fenchlorazole-Ethyl (Ethyl-1-(2,4-Dichlorophenyl)-5-Trichloromethyl-1H-1,2,4-Triazole-3-Carboxylate)

Structural Differences :

  • Phenyl Substituents : 2,4-Dichlorophenyl vs. 3,5-dichlorophenyl in the target compound.
  • Triazole Substituents : A trichloromethyl group at position 5 vs. a methyl group.
  • Functional Group : Both share an ethyl ester at position 3.

Functional Implications :

  • The trichloromethyl group enhances lipophilicity and resistance to metabolic degradation, making fenchlorazole-ethyl a potent herbicide, whereas the methyl group in the target compound may improve solubility and reduce toxicity .

1-(2,4-Dichloro-5-Isopropoxyphenyl)-N-(3,5-Dichlorophenyl)-5-Methyl-1H-1,2,4-Triazole-3-Carboxamide

Structural Differences :

  • Phenyl Substituents : Additional isopropoxy group at position 5 on the phenyl ring.
  • Functional Group : Carboxamide at position 3 vs. ethyl ester.

Functional Implications :

Pyrazole-Based Analogs (e.g., 1-(3,5-Dichlorophenyl)-5-Methyl-1H-Pyrazole-3-Carboxylic Acid)

Structural Differences :

  • Core Heterocycle : Pyrazole vs. 1,2,4-triazole.
  • Functional Group : Carboxylic acid vs. ethyl ester.

Functional Implications :

  • The pyrazole ring lacks one nitrogen atom compared to 1,2,4-triazole, altering electronic distribution and hydrogen-bonding capacity. This may reduce interaction with metal ions or enzymes that preferentially bind triazoles.
  • The carboxylic acid derivative (hydrolyzed from the target ester) exhibits higher polarity, making it suitable for aqueous environments, whereas the ester form is more lipophilic and likely serves as a prodrug .

Data Tables: Key Comparative Properties

Table 1. Structural and Functional Comparison

Compound Name Phenyl Substituents Triazole Substituents Functional Group Key Applications
Ethyl 1-(3,5-dichlorophenyl)-5-methyl-... 3,5-dichloro 5-methyl, 3-ethyl ester Ester Synthetic intermediate
Fenchlorazole-ethyl 2,4-dichloro 5-trichloromethyl Ester Herbicide
1-(2,4-Dichloro-5-isopropoxyphenyl)-... 2,4-dichloro, 5-isopropoxy 5-methyl, 3-carboxamide Carboxamide Undocumented
1-(3,5-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid 3,5-dichloro 5-methyl Carboxylic acid Potential bioactive agent

Table 2. Physicochemical Properties (Hypothetical Extrapolation)

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
Ethyl 1-(3,5-dichlorophenyl)-5-methyl-... 315.16 3.8 0.12 (in water)
Fenchlorazole-ethyl 398.45 4.5 0.05 (in water)
1-(2,4-Dichloro-5-isopropoxyphenyl)-... 504.12 4.2 0.08 (in water)

Research Findings and Trends

  • Substituent Position Effects : The 3,5-dichloro configuration in the target compound may offer superior steric and electronic compatibility with biological targets compared to 2,4-dichloro isomers, as seen in fenchlorazole-ethyl .
  • Functional Group Impact : Esters (e.g., target compound) are often hydrolyzed to acids in vivo, suggesting prodrug behavior, whereas carboxamides (e.g., compound) may exhibit prolonged activity due to metabolic stability .

Biological Activity

Ethyl 1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and subsequent esterification. The synthetic pathway generally follows these steps:

  • Formation of the Triazole Ring : The initial step often involves the reaction of appropriate hydrazines with carbonyl compounds to form the triazole structure.
  • Esterification : The carboxylic acid group is then esterified with ethanol to yield the final product.

Anticancer Activity

This compound has demonstrated significant anticancer properties. Studies indicate that compounds containing the triazole moiety exhibit strong cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays have shown that this compound can inhibit the proliferation of cancer cells such as HT-29 (colon cancer) and Jurkat (T-cell leukemia) with IC50 values comparable to standard chemotherapeutics like doxorubicin .

Carbonic Anhydrase Inhibition

Recent research has highlighted the compound's potential as a carbonic anhydrase inhibitor. Carbonic anhydrases are enzymes that play crucial roles in physiological processes and are targets for drug development:

  • Inhibition Assays : The compound exhibited moderate inhibition against carbonic anhydrase-II with IC50 values ranging from 13.8 to 35.7 µM, suggesting its potential as a therapeutic agent for conditions such as glaucoma and epilepsy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Structural FeatureInfluence on Activity
Chlorine Substituents Enhance antiproliferative activity
Triazole Moiety Critical for interaction with enzymes
Ester Group Affects solubility and bioavailability

The presence of the dichlorophenyl group is particularly significant; it enhances lipophilicity and may improve binding affinity to target proteins.

Study 1: Anticancer Efficacy

In a study evaluating a series of triazole derivatives including this compound, researchers found that the compound exhibited potent cytotoxicity against several cancer cell lines. The study concluded that modifications at the phenyl ring significantly influenced the anticancer activity.

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of this compound. The results indicated that it competes effectively with other inhibitors at the active site of carbonic anhydrase-II, highlighting its potential therapeutic applications in managing conditions requiring enzyme modulation.

Q & A

Synthesis and Characterization

Basic Q1: What are the critical steps for synthesizing ethyl 1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate, and how can reaction conditions be optimized for yield? Methodological Answer:

  • Step 1: Use esterification or cyclocondensation reactions, leveraging triazole-forming reagents like hydrazine derivatives.
  • Step 2: Optimize solvent polarity (e.g., ethanol or DMF) and temperature (80–120°C) to enhance cyclization efficiency .
  • Step 3: Monitor reaction progress via TLC or HPLC, adjusting stoichiometry of 3,5-dichlorophenyl precursors to minimize side products .

Advanced Q1: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) during structural elucidation be resolved? Methodological Answer:

  • Approach 1: Perform DFT calculations to predict NMR chemical shifts and compare with experimental data .
  • Approach 2: Use X-ray crystallography to confirm spatial arrangement of substituents, resolving ambiguities in NOESY or COSY spectra .

Stability and Degradation

Basic Q2: What experimental designs are suitable for assessing the compound’s stability under varying pH and temperature conditions? Methodological Answer:

  • Design: Conduct accelerated stability studies using a split-plot design, with pH (2–12) and temperature (4–60°C) as variables. Analyze degradation products via LC-MS .
  • Controls: Include inert atmosphere (N₂) to isolate oxidative vs. hydrolytic degradation pathways .

Advanced Q2: How can kinetic modeling predict the environmental persistence of this compound in soil or aquatic systems? Methodological Answer:

  • Model: Apply first-order decay models using half-life data from OECD 307 guidelines.
  • Parameters: Measure soil adsorption coefficients (Kd) and solubility to estimate mobility and bioaccumulation potential .

Bioactivity and Mechanism

Basic Q3: What methodologies are recommended for initial screening of antimicrobial or enzyme-inhibitory activity? Methodological Answer:

  • Assay 1: Use microdilution broth assays (CLSI guidelines) for antimicrobial testing.
  • Assay 2: Employ fluorescence-based enzymatic assays (e.g., acetylcholinesterase inhibition) with positive controls like galantamine .

Advanced Q3: How can structure-activity relationships (SAR) be explored to modify the triazole core for enhanced bioactivity? Methodological Answer:

  • Strategy: Synthesize analogs with substituent variations (e.g., replacing Cl with F or CH₃) and compare IC₅₀ values.
  • Tools: Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins .

Computational and Analytical Methods

Basic Q4: Which spectroscopic techniques are most reliable for quantifying trace impurities in synthesized batches? Methodological Answer:

  • Technique 1: High-resolution mass spectrometry (HRMS) for exact mass confirmation.
  • Technique 2: ¹H/¹³C NMR with deuterated solvents to identify residual solvents or byproducts .

Advanced Q4: How can density functional theory (DFT) elucidate the compound’s electronic properties and reactivity? Methodological Answer:

  • Protocol: Perform B3LYP/6-311++G(d,p) calculations to map HOMO-LUMO gaps, Fukui indices, and electrostatic potential surfaces .
  • Validation: Compare computed IR/Raman spectra with experimental data to validate accuracy .

Data Interpretation and Reproducibility

Advanced Q5: How should researchers address discrepancies in bioactivity data across studies (e.g., conflicting IC₅₀ values)? Methodological Answer:

  • Step 1: Replicate assays using standardized protocols (e.g., fixed cell lines or enzyme batches).
  • Step 2: Apply meta-analysis to identify confounding variables (e.g., solvent polarity or incubation time) .

Environmental and Toxicological Profiling

Basic Q5: What strategies are effective for preliminary ecotoxicological assessments when data is limited? Methodological Answer:

  • Approach: Use in silico tools (ECOSAR, TEST) to predict acute toxicity to aquatic organisms.
  • Validation: Perform acute Daphnia magna immobilization tests as a Tier-1 screening .

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